molecular formula C33H25F4N B14774408 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline

2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline

Katalognummer: B14774408
Molekulargewicht: 511.5 g/mol
InChI-Schlüssel: HYUUKGQTHQXVIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline core substituted with bis(4-fluorophenyl)methyl groups at the 2 and 6 positions, and a methyl group at the 4 position. The presence of fluorine atoms in the phenyl rings contributes to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromo-4-methylaniline with bis(4-fluorophenyl)methanol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is unique due to its specific substitution pattern and the presence of both aniline and fluorinated phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C33H25F4N

Molekulargewicht

511.5 g/mol

IUPAC-Name

2,6-bis[bis(4-fluorophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C33H25F4N/c1-20-18-29(31(21-2-10-25(34)11-3-21)22-4-12-26(35)13-5-22)33(38)30(19-20)32(23-6-14-27(36)15-7-23)24-8-16-28(37)17-9-24/h2-19,31-32H,38H2,1H3

InChI-Schlüssel

HYUUKGQTHQXVIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.